N-(3-FLUORO-4-METHYLPHENYL)-N'-(2-MORPHOLINOETHYL)UREA
Overview
Description
N-(3-fluoro-4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage, a fluorinated aromatic ring, and a morpholine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]urea typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, facilitated by the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and morpholine moiety play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-N’-[2-(4-piperidinyl)ethyl]urea
- N-(3-chloro-4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]urea
- N-(3-fluoro-4-methylphenyl)-N’-[2-(4-pyrrolidinyl)ethyl]urea
Uniqueness
N-(3-fluoro-4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]urea stands out due to the presence of the morpholine moiety, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s stability, solubility, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-morpholin-4-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-11-2-3-12(10-13(11)15)17-14(19)16-4-5-18-6-8-20-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWCZCWQMKXPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCOCC2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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